molecular formula C9H12N2O B1235286 (S)-3-(Azetidin-2-ylmethoxy)pyridine CAS No. 161416-98-4

(S)-3-(Azetidin-2-ylmethoxy)pyridine

Cat. No.: B1235286
CAS No.: 161416-98-4
M. Wt: 164.20 g/mol
InChI Key: XKFMBGWHHBCWCD-QMMMGPOBSA-N
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Description

. This compound has been extensively studied for its high affinity and selectivity, making it a valuable tool in neuroscience research.

Scientific Research Applications

A-85380 has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A-85380 involves several steps, starting with the preparation of the azetidine ring. The key steps include:

Industrial Production Methods

Industrial production of A-85380 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions and efficient purification methods to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

A-85380 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various analogs and derivatives of A-85380, which are used for further research and development .

Mechanism of Action

A-85380 exerts its effects by binding to and activating nicotinic acetylcholine receptors, particularly the α4β2 subtype. This activation leads to the influx of calcium ions into neurons, which can modulate neurotransmitter release and neuronal excitability. The compound’s high selectivity for the α4β2 subtype makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

A-85380 is unique due to its high selectivity and affinity for the α4β2 nicotinic acetylcholine receptor subtype. This makes it particularly useful for studying the specific roles of these receptors in the brain and for developing targeted therapies .

Properties

IUPAC Name

3-[[(2S)-azetidin-2-yl]methoxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-9(6-10-4-1)12-7-8-3-5-11-8/h1-2,4,6,8,11H,3,5,7H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFMBGWHHBCWCD-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1COC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]1COC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161416-98-4
Record name A 85380
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161416984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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